In Vivo Antitumor Efficacy of 4-Position Derived RTK Inhibitor vs. Untreated Control
In the human fibrosarcoma HT1080 xenograft model, the 3-aminobenzo[d]isoxazole-4-ol-derived inhibitor (Compound 50) produced 81% tumor growth inhibition when administered orally at 10 mg/kg/day, compared to vehicle control [1]. This in vivo efficacy is directly attributable to the 4-position urea elaboration enabled by the 4-hydroxy group.
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | 81% inhibition at 10 mg/kg/day p.o. |
| Comparator Or Baseline | Vehicle control (0% inhibition) |
| Quantified Difference | 81% reduction in tumor growth |
| Conditions | Human fibrosarcoma HT1080 xenograft model in mice; oral dosing for duration of study |
Why This Matters
Demonstrates that the 4-ol scaffold can yield orally bioavailable, efficacious anticancer agents, supporting procurement for oncology-focused medicinal chemistry programs.
- [1] Ji Z, Ahmed AA, Albert DH, Bouska JJ, Bousquet PF, Cunha GA, Diaz G, Glaser KB, Guo J, Harris CM, Li J, Marcotte PA, Moskey MD, Oie T, Pease L, Soni NB, Stewart KD, Davidsen SK, Michaelides MR. 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. J Med Chem. 2008;51(5):1231-1241. View Source
